molecular formula C20H17N3O4S B2563494 (E)-N-(3-nitrophenyl)-N'-tosylbenzimidamide CAS No. 31789-99-8

(E)-N-(3-nitrophenyl)-N'-tosylbenzimidamide

Cat. No.: B2563494
CAS No.: 31789-99-8
M. Wt: 395.43
InChI Key: OUQWYMQSPJQFGJ-UHFFFAOYSA-N
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Description

(E)-N-(3-nitrophenyl)-N’-tosylbenzimidamide is a chemical compound that belongs to the class of benzimidamides This compound is characterized by the presence of a nitrophenyl group and a tosyl group attached to the benzimidamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(3-nitrophenyl)-N’-tosylbenzimidamide typically involves the condensation of 3-nitroaniline with tosyl chloride in the presence of a base. The reaction is carried out under reflux conditions in an appropriate solvent such as methanol or dichloromethane. The product is then purified through recrystallization or chromatography to obtain the desired compound in high yield .

Industrial Production Methods

While specific industrial production methods for (E)-N-(3-nitrophenyl)-N’-tosylbenzimidamide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or large-scale chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(3-nitrophenyl)-N’-tosylbenzimidamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under appropriate conditions.

    Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted benzimidamides depending on the nucleophile used.

Mechanism of Action

The mechanism of action of (E)-N-(3-nitrophenyl)-N’-tosylbenzimidamide involves its interaction with specific molecular targets and pathways. It has been shown to inhibit certain enzymes and proteins involved in biological processes. For example, it can inhibit the activity of cyclooxygenase-2 (COX-2) and other inflammatory mediators, thereby exerting anti-inflammatory effects . Additionally, it can interact with DNA and proteins, leading to potential anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-N-(3-nitrophenyl)-N’-tosylbenzimidamide is unique due to its combination of a nitrophenyl group and a tosyl group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N'-(4-methylphenyl)sulfonyl-N-(3-nitrophenyl)benzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O4S/c1-15-10-12-19(13-11-15)28(26,27)22-20(16-6-3-2-4-7-16)21-17-8-5-9-18(14-17)23(24)25/h2-14H,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUQWYMQSPJQFGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N=C(C2=CC=CC=C2)NC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)/N=C(\C2=CC=CC=C2)/NC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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